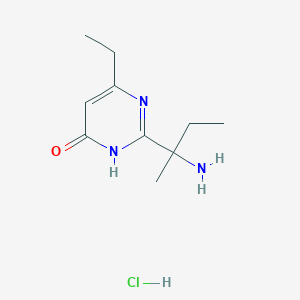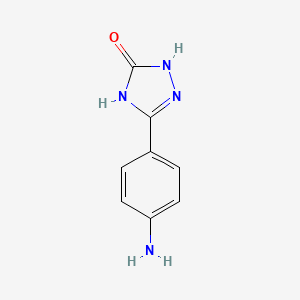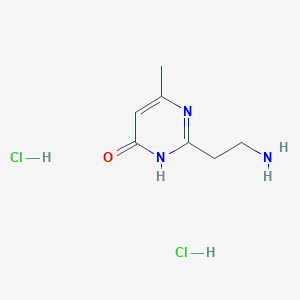![molecular formula C7H8N4O3S B1384597 3-methanesulfonyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1795514-52-1](/img/structure/B1384597.png)
3-methanesulfonyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Descripción general
Descripción
“3-methanesulfonyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their anticancer activity against various human tumor cell lines . They have been found to inhibit EGFR and ErbB2 kinases at sub-micromolar levels .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves the condensation between the aldehyde and urea . For example, guanidine HCl was added to a solution of sodium in methanol, and then compound 2 was added to the filtrate .
Molecular Structure Analysis
The molecular structure of “3-methanesulfonyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” can be inferred from its IR and NMR spectra . The IR spectrum shows peaks corresponding to OH, NH, C=O, and C=N functional groups . The NMR spectrum provides information about the chemical environment of the hydrogen and carbon atoms in the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-methanesulfonyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” can be inferred from its synthesis and molecular structure analysis. It is a brown solid with a melting point of 183–144 °C .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Chemical Synthesis and Derivatives : A study by Miyashita et al. (1990) discusses the facile preparation of 1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones, which is closely related to the compound . This research focuses on the reaction mechanisms and the synthesis of various derivatives of this compound class (Miyashita, Iijima, Higashino, & Matsuda, 1990).
- Catalyzed Synthesis : Tavakoli-Hoseini et al. (2011) described an efficient method for synthesizing pyrazolo[3,4-d]pyrimidin-4-ones using Brønsted-acidic ionic liquids as catalysts. This research highlights the role of catalysts in the synthesis process of such compounds (Tavakoli-Hoseini, Moloudi, Davoodnia, & Shaker, 2011).
Pharmacological Applications
- Serotonin Receptor Antagonism : Ivachtchenko et al. (2011) synthesized a series of novel 3-sulfonyl-pyrazolo[1,5-a]pyrimidines, which included structures related to the target compound. They studied their antagonistic activity on serotonin 5-HT6 receptors, highlighting the potential pharmacological applications of these compounds (Ivachtchenko, Golovina, Kadieva, Kysil, Mitkin, Tkachenko, & Okun, 2011).
Structural and Molecular Studies
- Crystallographic Studies : Avasthi et al. (2007) conducted X-ray crystallographic analysis on Leonard/trimethylene linker compounds, which included derivatives of pyrazolo[3,4-d]pyrimidin. Their work provides insights into the molecular structure and conformation of these compounds (Avasthi, Farooq, Aswal, Raghunandan, & Maulik, 2007).
Miscellaneous Applications
- Heterocyclic Compound Research : Ledenyova et al. (2016) studied the coupling of pyrazolo[5,1-c][1,2,4]triazines, which are related to the compound . This research contributes to the broader understanding of the chemical behavior of such heterocyclic compounds (Ledenyova, Kartavtsev, Shikhaliev, & Egorova, 2016).
Mecanismo De Acción
Target of Action
Similar compounds in the pyrazolo[3,4-d]pyrimidine class have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
It’s worth noting that pyrazolo[3,4-d]pyrimidine derivatives have shown inhibitory activity against cdk2 . This suggests that the compound might interact with its target by binding to the active site, thereby inhibiting the kinase activity and affecting cell cycle progression.
Result of Action
Similar compounds in the pyrazolo[3,4-d]pyrimidine class have shown cytotoxic activities against various cancer cell lines . This suggests that the compound might have potential anticancer effects.
Direcciones Futuras
The future directions for research on “3-methanesulfonyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” could involve further investigation of its anticancer activity and mechanism of action . Additionally, its synthesis could be optimized, and its physical and chemical properties could be further characterized.
Propiedades
IUPAC Name |
1-methyl-3-methylsulfonyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O3S/c1-11-5-4(6(12)9-3-8-5)7(10-11)15(2,13)14/h3H,1-2H3,(H,8,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBVMLOQPZAVGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC=N2)C(=N1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methanesulfonyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8$l^{6}-Thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-8,8-dione](/img/structure/B1384515.png)


![4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride](/img/structure/B1384522.png)

![2-{[(4-Hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}furan-3-carboxylic acid](/img/structure/B1384527.png)
![4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1384528.png)
![3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid](/img/structure/B1384529.png)
![12-Amino-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-8,8-dione](/img/structure/B1384530.png)
![2,2,2-trifluoroethyl N-[3-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]carbamate](/img/structure/B1384531.png)

![1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384533.png)

![2-Amino-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one hydrochloride](/img/structure/B1384537.png)